Silicon δ-Effect: NBO Interaction Energy Comparison Between 2- and 4-Trimethylsilylpropyl Pyridinium Ions
Natural Bond Orbital (NBO) analysis quantifies the through-bond hyperconjugative interaction (silicon δ-effect) in N-methyl-2-trimethylsilylpropylpyridinium ion (derived from the target compound) versus its 4-substituted regioisomer. The 2-substituted derivative exhibits a stronger interaction energy for σ(C-Si)→σ*(C-C) and σ(C-C)→π* pathways, directly attributable to the geometric alignment of the silylpropyl chain with the pyridinium π-system [1].
| Evidence Dimension | NBO interaction energy (kJ·mol⁻¹) |
|---|---|
| Target Compound Data | σ(C-Si)→σ*(C-C): 16.4 kJ·mol⁻¹; σ(C-C)→π*: 27.7 kJ·mol⁻¹ |
| Comparator Or Baseline | 4-Me₃Si(CH₂)₃-pyridinium ion (16a): σ(C-Si)→σ*(C-C): 16.0 kJ·mol⁻¹; σ(C-C)→π*: 24.9 kJ·mol⁻¹ |
| Quantified Difference | Δ = +0.4 kJ·mol⁻¹ for σ(C-Si)→σ*(C-C); Δ = +2.8 kJ·mol⁻¹ for σ(C-C)→π* (11% stronger in 2-isomer) |
| Conditions | DFT calculations at the B3LYP/6-31+G(d) level; NBO analysis on optimized gas-phase structures |
Why This Matters
The 11% stronger δ-interaction in the 2-isomer predicts enhanced stabilization of electron-deficient intermediates and distinct reactivity in catalytic or materials applications, directly impacting experimental reproducibility.
- [1] Karnezis, A.; O'Hair, R. A. J.; White, J. M. Solution and Gas-Phase Investigations of Trimethylsilylpropyl-Substituted Pyridinium Ions. Manifestation of the Silicon δ Effect. Organometallics 2011, 30, 5665-5674. View Source
